

# Technical Characterization Guide: 3-Bromo-6-methylpicolinaldehyde

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## Compound of Interest

Compound Name: 3-Bromo-6-methylpicolinaldehyde

CAS No.: 1060810-14-1

Cat. No.: B6231581

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## Executive Summary & Compound Identity

**3-Bromo-6-methylpicolinaldehyde** (also known as 3-bromo-6-methylpyridine-2-carbaldehyde) is a densely functionalized pyridine derivative. Its structural utility lies in the orthogonality of its functional groups: an electrophilic aldehyde at C2, a labile bromine at C3 (suitable for cross-coupling), and a methyl group at C6.

Property	Specification
IUPAC Name	3-Bromo-6-methylpyridine-2-carbaldehyde
CAS Number	1060810-14-1
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO
Molecular Weight	200.03 g/mol
Appearance	Pale yellow to off-white solid (typically)
Solubility	Soluble in CHCl <sub>3</sub> , DMSO, MeOH; sparingly soluble in water

## Synthesis & Sample Origin (Context for Analysis)

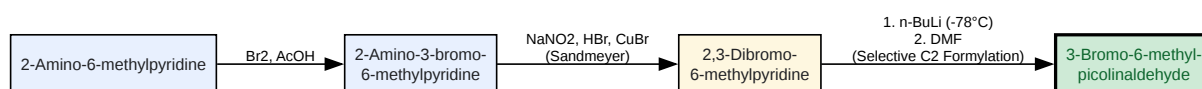
Understanding the synthetic origin is crucial for interpreting spectroscopic impurities. The most robust route to this scaffold typically involves the functionalization of 2-amino-6-methylpyridine or 2,6-lutidine.

### Representative Synthetic Pathway

A common industrial route involves a Sandmeyer-type strategy followed by Lithium-Halogen Exchange:

- Bromination: 2-Amino-6-methylpyridine is brominated to yield 2-amino-3-bromo-6-methylpyridine.
- Sandmeyer Reaction: Conversion of the amino group to a bromine (via diazonium salt) yields 2,3-dibromo-6-methylpyridine.
- Formylation: Selective lithium-halogen exchange at the C2 position (activated by the adjacent nitrogen) followed by quenching with DMF yields the target aldehyde.

Note: Impurities such as unreacted 2,3-dibromo-6-methylpyridine or regioisomeric aldehydes may be present.



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Figure 1: Logical synthetic pathway for **3-Bromo-6-methylpicolinaldehyde**, highlighting the origin of potential brominated impurities.

## Spectroscopic Specifications (NMR, IR, MS)

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum is characterized by a distinct aldehyde singlet and a pair of ortho-coupled aromatic protons. The C3-Bromine atom exerts a significant deshielding effect on the

adjacent C4 proton.

### <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Shift (δ, ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.15 ± 0.05	Singlet (s)	1H	-CHO (C2)	Characteristic aldehyde peak; diagnostic for reaction completion.
7.85 ± 0.05	Doublet (d)	1H	C4-H	Deshielded by ortho-Br and meta-CHO. J ≈ 8.0 Hz.
7.25 ± 0.05	Doublet (d)	1H	C5-H	Shielded relative to C4 due to adjacent methyl group. J ≈ 8.0 Hz.
2.60 ± 0.05	Singlet (s)	3H	-CH <sub>3</sub> (C6)	Benzylic-like methyl group on the pyridine ring.

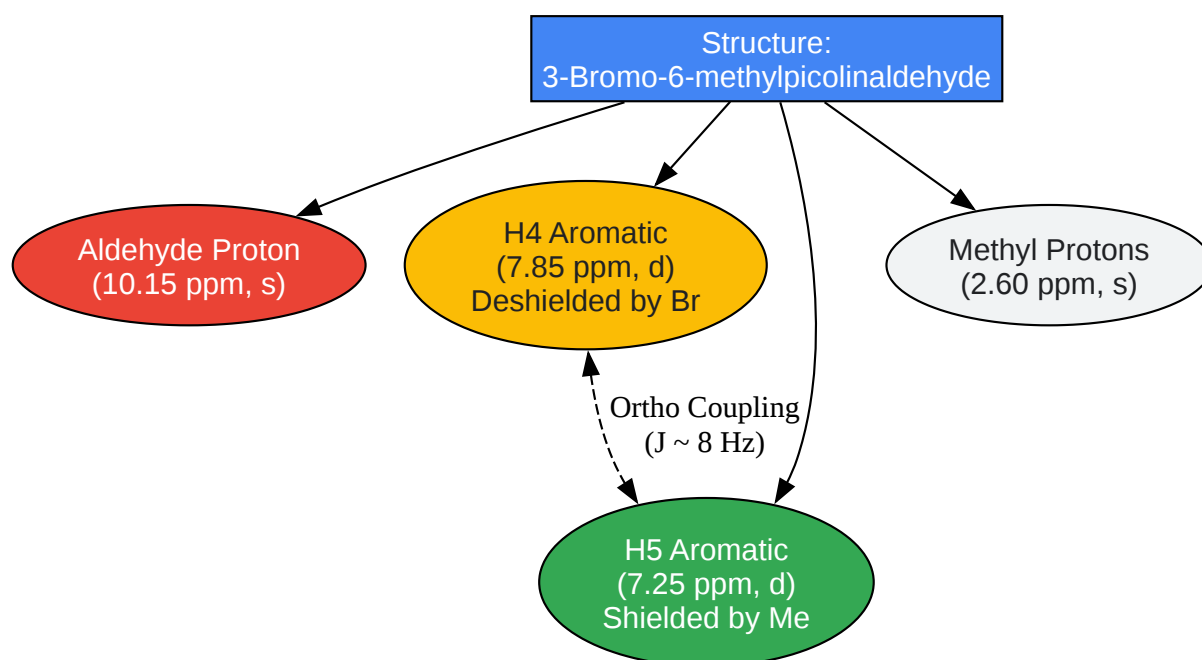
Interpretation Logic:

- Coupling Constant (J): The ~8.0 Hz coupling is characteristic of ortho protons (H4 and H5) on the pyridine ring.
- Shift Order: H4 is downfield (higher ppm) compared to H5 because it is closer to the electron-withdrawing Bromine and Aldehyde groups.

### <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

- Carbonyl (C=O): ~190.5 ppm.

- Aromatic C-Br (C3): ~122.0 ppm (Upfield due to heavy atom effect).
- Aromatic C-Me (C6): ~160.0 ppm.
- Aromatic C-CHO (C2): ~148.0 ppm.
- Aromatic CH (C4, C5): ~140.5 ppm, ~126.0 ppm.
- Methyl (CH<sub>3</sub>): ~24.5 ppm.



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Figure 2: <sup>1</sup>H NMR assignment logic correlating chemical shifts with structural electronic environments.

## B. Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the bromine atom through its isotopic abundance.

- Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).
- Molecular Ion (M): 199/201 Da.
- Isotopic Pattern: The presence of one Bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) creates a characteristic 1:1 doublet for the molecular ion.

m/z Peak	Relative Intensity	Assignment
199.9	100%	$[\text{M}+\text{H}]^+$ ( $^{79}\text{Br}$ isotope)
201.9	~98%	$[\text{M}+\text{H}]^+$ ( $^{81}\text{Br}$ isotope)
171/173	Variable	$[\text{M} - \text{CO} + \text{H}]^+$ (Loss of Carbonyl)

QC Check: If the intensity ratio of 199:201 deviates significantly from 1:1, suspect contamination with a non-brominated impurity (e.g., 6-methylpicolinaldehyde,  $\text{M}+\text{H} = 122$ ).

## C. Infrared Spectroscopy (FT-IR)

- C=O Stretch (Aldehyde): Strong, sharp band at 1705–1715  $\text{cm}^{-1}$ .
- C-H Stretch (Aldehyde): Weak "Fermi doublet" at 2850  $\text{cm}^{-1}$  and 2750  $\text{cm}^{-1}$ .
- C=N / C=C (Pyridine Ring): Bands at 1580  $\text{cm}^{-1}$  and 1450  $\text{cm}^{-1}$ .
- C-Br Stretch: Weak/Medium band in the fingerprint region, typically 1000–1100  $\text{cm}^{-1}$ .

## Experimental Protocols for Characterization

To ensure data integrity, follow these standardized protocols for sample preparation.

### Protocol 1: NMR Sample Preparation

- Solvent Selection: Use  $\text{CDCl}_3$  (Chloroform-d) as the primary solvent. If solubility is poor, use  $\text{DMSO-d}_6$ . Note: Shifts in DMSO will be slightly downfield compared to  $\text{CDCl}_3$ .
- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

- Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a small plug of glass wool or a 0.45  $\mu\text{m}$  PTFE syringe filter into the NMR tube.
- Acquisition:
  - Set relaxation delay (d1) to  $\geq 1.0$  second to ensure accurate integration of the aldehyde proton.
  - Acquire at least 16 scans for  $^1\text{H}$  NMR.

## Protocol 2: GC-MS Purity Check

Since the compound is an aldehyde, it is stable enough for GC-MS but avoid high injector temperatures ( $>250^\circ\text{C}$ ) to prevent thermal degradation.

- Column: HP-5 or equivalent (5% phenyl methyl siloxane).
- Temperature Program:  $50^\circ\text{C}$  (hold 2 min)  $\rightarrow 20^\circ\text{C}/\text{min} \rightarrow 250^\circ\text{C}$  (hold 5 min).
- Injection: Split mode (20:1), 1  $\mu\text{L}$  injection of a 1 mg/mL solution in Ethyl Acetate.
- Success Criteria: Single peak (purity  $>95\%$ ) with the characteristic 1:1 isotopic mass spectrum.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1060810-14-1, **3-Bromo-6-methylpicolinaldehyde**. Retrieved from [\[Link\]](#)
- Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores (Reference for CAS assay method often confused with this compound). *Analytical Biochemistry*, 160(1), 47-56. [\[Link\]](#)
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